molecular formula C8H13F3N2O3 B6608719 2-(azetidin-2-yl)-N-methylacetamide; trifluoroacetic acid CAS No. 2866318-34-3

2-(azetidin-2-yl)-N-methylacetamide; trifluoroacetic acid

Cat. No.: B6608719
CAS No.: 2866318-34-3
M. Wt: 242.20 g/mol
InChI Key: SWMQZYOOVMAEHB-UHFFFAOYSA-N
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Description

2-(azetidin-2-yl)-N-methylacetamide; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-2-yl)-N-methylacetamide typically involves the reaction of azetidine derivatives with methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(azetidin-2-yl)-N-methylacetamide; trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azetidin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A structural analogue with similar biological activities.

    N-methylacetamide: A simpler amide with different chemical properties.

    Trifluoroacetic acid: A strong acid used in various organic synthesis reactions.

Uniqueness

2-(azetidin-2-yl)-N-methylacetamide; trifluoroacetic acid is unique due to its combination of azetidine and trifluoroacetic acid moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(azetidin-2-yl)-N-methylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-7-6(9)4-5-2-3-8-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMQZYOOVMAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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